4-{4,7-Bis[2-(tert-butoxy)-2-oxoethyl]-1,4,7-triazonan-1-yl}-5-(tert-butoxy)-5-oxopentanoic acid
説明
4-{4,7-Bis[2-(tert-butoxy)-2-oxoethyl]-1,4,7-triazonan-1-yl}-5-(tert-butoxy)-5-oxopentanoic acid is a useful research compound. Its molecular formula is C27H49N3O8 and its molecular weight is 543.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-{4,7-Bis[2-(tert-butoxy)-2-oxoethyl]-1,4,7-triazonan-1-yl}-5-(tert-butoxy)-5-oxopentanoic acid (CAS: 438553-50-5), commonly referred to as NODAGA(tBu)3, is a bifunctional chelating agent with significant applications in radiopharmaceuticals and bioconjugation. Its unique structure allows for the coordination of metal ions, making it valuable in medical imaging and targeted therapy.
- Molecular Formula : C27H49N3O8
- Molecular Weight : 543.69 g/mol
- CAS Number : 438553-50-5
- Purity : Typically >95% (HPLC)
NODAGA(tBu)3 functions primarily as a chelator for radiometals such as gallium-68 and copper-64. The compound’s triazonan core facilitates the stable binding of these metals, which can be utilized in positron emission tomography (PET) imaging and targeted alpha therapy (TAT). The tert-butoxy groups enhance lipophilicity, aiding in cellular uptake and biodistribution.
In Vitro Studies
Research indicates that NODAGA(tBu)3 exhibits significant biological activity in various cancer models. For instance, studies on prostate-specific membrane antigen (PSMA) targeting have demonstrated that derivatives of NODAGA show high binding affinity and specificity for PSMA-positive cells.
Table 1: Binding Affinity of NODAGA Derivatives
Compound | IC50 (nM) | Target |
---|---|---|
PSMA-617-NODA | 64 | PSMA |
PSMA-617-RESCA | 20 | PSMA |
These findings suggest that NODAGA derivatives can be effective in delivering therapeutic agents specifically to cancer cells expressing PSMA.
In Vivo Studies
In vivo biodistribution studies using xenograft models have shown promising results. For example, a comparative analysis between [^18F]F-PSMA-1007 and [^18F]F-PSMA-617-NODA demonstrated that the latter had superior uptake in tumor tissues with rapid clearance from non-target organs.
Table 2: In Vivo Biodistribution of Radiotracers
Tissue | [^18F]F-PSMA-1007 (SUV mean) | [^18F]F-PSMA-617-NODA (SUV mean) |
---|---|---|
Muscle | 0.23 ± 0.03 | 0.15 ± 0.05 |
Heart | 0.38 ± 0.09 | 0.30 ± 0.03 |
Liver | 0.50 ± 0.04 | 0.22 ± 0.02 |
These results indicate that NODAGA derivatives not only enhance imaging capabilities but also reduce off-target effects, which is crucial for minimizing side effects in therapeutic applications.
Case Studies
- Prostate Cancer Imaging : A study published in Bioconjugate Chemistry highlighted the use of NODAGA-tethered radiotracers for PET imaging in prostate cancer models, demonstrating enhanced tumor visualization and lower salivary gland uptake compared to traditional tracers .
- Therapeutic Applications : Another research effort focused on utilizing NODAGA derivatives for targeted alpha therapy, showing promising results in reducing tumor growth rates in preclinical models while sparing healthy tissues .
特性
IUPAC Name |
4-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7-triazonan-1-yl]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H49N3O8/c1-25(2,3)36-22(33)18-28-12-13-29(19-23(34)37-26(4,5)6)15-17-30(16-14-28)20(10-11-21(31)32)24(35)38-27(7,8)9/h20H,10-19H2,1-9H3,(H,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHGPCATMVZKLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCN(CCN(CC1)C(CCC(=O)O)C(=O)OC(C)(C)C)CC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H49N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。